Gnetupendin B
Description
Gnetupendin B is a stilbenoid compound isolated from the lianas of Gnetum pendulum, a plant traditionally used in Chinese medicine for treating respiratory infections . Structurally, it is characterized by the molecular formula C₂₂H₂₀O₆ and a dimeric stilbene framework with hydroxyl and methoxy substituents . Its primary pharmacological significance lies in its anti-influenza activity, targeting the H3N2 subtype through neuraminidase (NA) inhibition .
Properties
Molecular Formula |
C22H20O6 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-[(3,4-dihydroxyphenyl)methyl]-5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C22H20O6/c1-28-22-10-13(3-7-19(22)25)2-5-15-11-16(23)12-20(26)17(15)8-14-4-6-18(24)21(27)9-14/h2-7,9-12,23-27H,8H2,1H3/b5-2+ |
InChI Key |
DHOWKHPVWVNKPP-GORDUTHDSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=C(C(=CC(=C2)O)O)CC3=CC(=C(C=C3)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=C(C(=CC(=C2)O)O)CC3=CC(=C(C=C3)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
GnetupendinB is typically isolated from the lianas of Gnetum pendulum through a series of extraction and purification processes. The isolation involves solvent extraction followed by chromatographic techniques to purify the compound. The structure of GnetupendinB is determined using spectral evidence, especially 2D NMR spectroscopic techniques .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of GnetupendinB. Most of the available data pertains to laboratory-scale isolation and purification from natural sources.
Chemical Reactions Analysis
Oxidative Coupling Reactions
Gnetupendin B is biosynthesized via oxidative coupling of sinapyl alcohol derivatives. This process involves radical intermediates formed through enzymatic oxidation, leading to dimerization or oligomerization . For example:
-
Mechanism : Single-electron oxidation generates phenoxy radicals, which couple at specific positions (e.g., C8–C8 or C5–O–C4 bonds) to form stilbene dimers .
-
Example : Coupling of two sinapyl alcohol units yields this compound, characterized by a tetrahydrofuran ring structure .
Enzyme Inhibition Reactions
This compound interacts with viral neuraminidase (NA) and other enzymes, inhibiting their activity through specific binding interactions:
Anti-Influenza Activity
-
Target : Influenza A/Guangdong/243/72 (H3N2) neuraminidase .
-
Mechanism : Hydrogen-bond interactions with catalytic residues (e.g., Thr190) and hydrophobic interactions within the enzyme active site .
-
Kinetics :
Anti-Inflammatory Activity
This compound reduces pro-inflammatory markers (e.g., COX-2, TNF-α) via modulation of NF-κB signaling pathways, though detailed reaction mechanisms remain under study .
Structural Reactivity and Stability
The compound’s hydroxyl and methoxy groups influence its reactivity:
-
Hydrogen Bonding : Facilitates interactions with biological targets (e.g., Thr190 in NA) .
-
Oxidation Sensitivity : The phenolic hydroxyl groups are prone to oxidation, forming quinone intermediates under oxidative conditions .
-
Photochemical Reactivity : UV exposure induces isomerization or degradation, common in stilbenoids.
Synthetic Modifications
While direct synthesis of this compound is challenging, related stilbenoids are synthesized via:
Scientific Research Applications
Chemistry: It serves as a model compound for studying stilbenoid chemistry and reactions.
Medicine: Its potential therapeutic effects against viral infections and other diseases are being explored.
Mechanism of Action
GnetupendinB exerts its effects primarily through its interaction with viral neuraminidase, an enzyme crucial for the replication of influenza viruses. By inhibiting neuraminidase, GnetupendinB prevents the release of new viral particles from infected cells, thereby reducing the spread of the virus .
Comparison with Similar Compounds
Structural and Source Comparison
Structural Insights :
Antiviral Activity Against Influenza Virus
Key Findings :
- Potency : Gnetin D is the most potent NA inhibitor (IC₅₀ = 5.54 mg/mL), outperforming this compound (IC₅₀ = 5.0–26.3 mg/mL) . However, in cell-based assays (CPE reduction), Shegansu B shows superior activity (IC₅₀ = 0.67 µg/mL) .
- Mechanism: NA inhibition is the primary antiviral mechanism, but structural differences affect cellular uptake and efficacy. For example, this compound’s dimeric structure may limit membrane permeability compared to monomeric Isorhapontigenin .
Functional Diversity :
- Vaticanol B, though inactive against influenza, exhibits cytotoxicity in cancer models, highlighting structural nuances in bioactivity .
Structure-Activity Relationship (SAR) Insights
Q & A
Q. How should researchers document negative or inconclusive results from this compound studies to avoid publication bias?
- Methodological Answer : Submit negative findings to preprint servers (e.g., bioRxiv) or journals specializing in null results (e.g., PLOS ONE). Use FAIR data principles to share datasets, ensuring metadata includes experimental conditions and quality controls. Cite these datasets in future meta-analyses to contextualize their significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
